1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is notable for its unique structural features, which include a pyrazole ring substituted with methyl and isopropyl groups. Pyrazoles are widely recognized in medicinal chemistry for their diverse biological activities, making this compound a subject of interest for various scientific applications.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. It is classified under the category of organic compounds, specifically as a pyrazole derivative, which is known for its potential therapeutic effects in biological systems.
The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride typically involves several key steps:
In an industrial context, optimizing reaction conditions can enhance yield and purity, potentially using continuous flow reactors and advanced catalytic systems to improve efficiency.
The molecular formula for 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is , with a molecular weight of 289.42 g/mol. The IUPAC name is N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine.
| Property | Data |
|---|---|
| Molecular Formula | C16H27N5 |
| Molecular Weight | 289.42 g/mol |
| IUPAC Name | N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
| InChI Key | YFNXJDADLLHOSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)CC(C)C |
The compound may undergo various chemical reactions typical for amines and pyrazoles:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is largely dependent on its application in biological contexts. Pyrazole derivatives are known to interact with various biological targets:
Research into its pharmacological properties could reveal potential therapeutic applications in areas such as anti-inflammatory treatments or other medicinal uses.
The physical form of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is typically a powder at room temperature. Its purity is often around 95%, making it suitable for research applications.
| Property | Value |
|---|---|
| Physical Form | Powder |
| Purity | 95% |
| Storage Temperature | Room Temperature |
The compound has several potential applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7